Cas no 17049-74-0 (tert-butyl N-(2,2,2-trifluoro-1-hydroxyethyl)carbamate)

Tert-butyl N-(2,2,2-trifluoro-1-hydroxyethyl)carbamate is a fluorinated carbamate derivative with significant utility in organic synthesis and pharmaceutical intermediates. Its key structural features include a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl-substituted hydroxyethyl moiety, enhancing its stability and reactivity in selective transformations. The Boc group facilitates amine protection in peptide synthesis, while the trifluoroethanol segment introduces steric and electronic effects beneficial for modulating biological activity. This compound is particularly valuable in medicinal chemistry for the development of fluorinated analogs, leveraging the metabolic stability and lipophilicity imparted by the trifluoromethyl group. Its high purity and well-defined reactivity make it a reliable building block for complex molecule construction.
tert-butyl N-(2,2,2-trifluoro-1-hydroxyethyl)carbamate structure
17049-74-0 structure
Product Name:tert-butyl N-(2,2,2-trifluoro-1-hydroxyethyl)carbamate
CAS No:17049-74-0
MF:C7H12F3NO3
MW:215.170292854309
MDL:MFCD00051793
CID:865742
PubChem ID:519356
Update Time:2025-08-05

tert-butyl N-(2,2,2-trifluoro-1-hydroxyethyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl n(1-hydroxy-2,2,2-trifluoroethyl)carbamate
    • Boc-TF
    • TERT-BUTYL N-(1-HYDROXY-2,2,2-TRIFLUOROETHYL)CARBAMATE
    • tert-butyl N-(2,2,2-trifluoro-1-hydroxyethyl)carbamate
    • Boc-TFReagent
    • tert-Butyl 2,2,2-trifluoro-1-hydroxyethylcarbamate
    • MDL: MFCD00051793
    • Inchi: 1S/C7H12F3NO3/c1-6(2,3)14-5(13)11-4(12)7(8,9)10/h4,12H,1-3H3,(H,11,13)
    • InChI Key: HVTJYNRKBXOBCX-UHFFFAOYSA-N
    • SMILES: C(F)(F)(F)C(O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 215.07696

Experimental Properties

  • PSA: 58.56

tert-butyl N-(2,2,2-trifluoro-1-hydroxyethyl)carbamate Pricemore >>

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Additional information on tert-butyl N-(2,2,2-trifluoro-1-hydroxyethyl)carbamate

tert-butyl N-(2,2,2-trifluoro-1-hydroxyethyl)carbamate (CAS No. 17049-74-0): An Overview of Its Properties, Applications, and Recent Research Advances

tert-butyl N-(2,2,2-trifluoro-1-hydroxyethyl)carbamate (CAS No. 17049-74-0) is a versatile compound with significant applications in various fields of chemistry and biology. This compound, also known as Tert-Butyl (2,2,2-Trifluoro-1-Hydroxyethyl)Carbamate, is a derivative of carbamate that has gained attention due to its unique properties and potential uses in pharmaceutical and chemical research.

The molecular structure of tert-butyl N-(2,2,2-trifluoro-1-hydroxyethyl)carbamate consists of a tert-butyl group attached to a carbamate moiety, which is further linked to a 2,2,2-trifluoro-1-hydroxyethyl group. The presence of the trifluoromethyl group imparts significant stability and reactivity to the molecule, making it an attractive candidate for various synthetic transformations and biological studies.

In terms of physical properties, tert-butyl N-(2,2,2-trifluoro-1-hydroxyethyl)carbamate is a white crystalline solid with a melting point of approximately 85°C. It is soluble in common organic solvents such as dichloromethane and ethanol but has limited solubility in water. These properties make it suitable for use in a wide range of chemical reactions and processes.

One of the key applications of tert-butyl N-(2,2,2-trifluoro-1-hydroxyethyl)carbamate is in the synthesis of bioactive compounds. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug molecules, which is crucial for improving their pharmacokinetic properties. Recent studies have shown that derivatives of this compound exhibit promising activities against various biological targets, including enzymes and receptors involved in disease pathways.

For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of tert-butyl N-(2,2,2-trifluoro-1-hydroxyethyl)carbamate derivatives as inhibitors of a specific enzyme implicated in neurodegenerative diseases. The results demonstrated that these derivatives exhibited high potency and selectivity, making them potential lead compounds for further drug development.

Another area where tert-butyl N-(2,2,2-trifluoro-1-hydroxyethyl)carbamate has shown promise is in the field of chemical biology. Researchers have utilized this compound as a building block for the synthesis of complex molecules with diverse biological activities. The ability to introduce the trifluoromethyl group into target molecules allows for the fine-tuning of their properties and functions.

In addition to its synthetic utility, tert-butyl N-(2,2,2-trifluoro-1-hydroxyethyl)carbamate has been explored for its potential as a protecting group in organic synthesis. The tert-butyl carbamate moiety can be easily introduced and removed under mild conditions, making it an attractive choice for protecting amino groups during multistep syntheses. This property has been leveraged in the preparation of peptides and other biologically relevant molecules.

Recent advances in computational chemistry have also contributed to our understanding of tert-butyl N-(2,2,2-trifluoro-1-hydroxyethyl)carbamate. Molecular dynamics simulations have provided insights into the conformational behavior and reactivity patterns of this compound. These studies have helped guide experimental efforts by predicting favorable reaction conditions and identifying potential side reactions.

In conclusion, tert-butyl N-(2,2,2-trifluoro-1-hydroxyethyl)carbamate (CAS No. 17049-74-0) is a multifaceted compound with significant potential in both chemical synthesis and biological applications. Its unique structural features make it an invaluable tool for researchers working on drug discovery and chemical biology projects. As ongoing research continues to uncover new applications and properties of this compound, it is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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